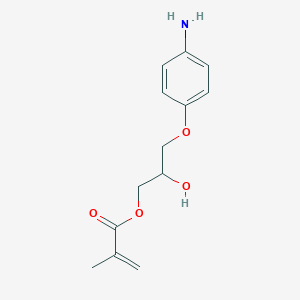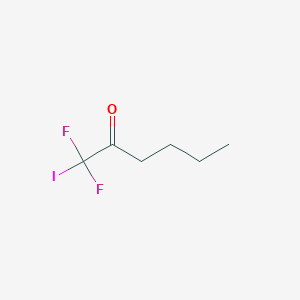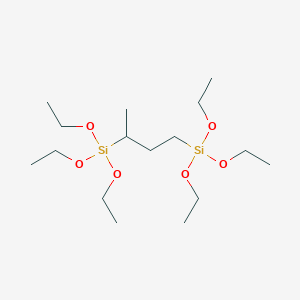
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes an aminophenoxy group, a hydroxypropyl group, and a methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate typically involves multiple steps, starting with the preparation of the aminophenoxy group. This can be achieved through the reaction of 4-aminophenol with appropriate reagents to introduce the aminophenoxy functionality. The hydroxypropyl group can be introduced through a reaction with an epoxide, such as propylene oxide, under basic conditions. Finally, the methylprop-2-enoate group can be added through esterification reactions involving methacrylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminophenoxy group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the aminophenoxy group may yield primary or secondary amines.
Aplicaciones Científicas De Investigación
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The hydroxypropyl group can participate in hydrogen bonding and other interactions, while the methylprop-2-enoate group can undergo polymerization or other reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Aminophenoxy)aniline
- Benzene-1,3-diamine
- 5-(1,3-Dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Uniqueness
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Propiedades
Número CAS |
140627-12-9 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
[3-(4-aminophenoxy)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO4/c1-9(2)13(16)18-8-11(15)7-17-12-5-3-10(14)4-6-12/h3-6,11,15H,1,7-8,14H2,2H3 |
Clave InChI |
INKDXWCRVRQFLY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(COC1=CC=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)





![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)

